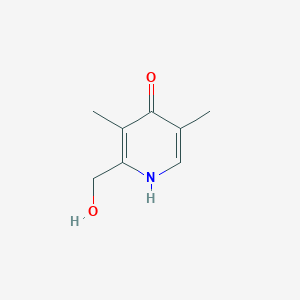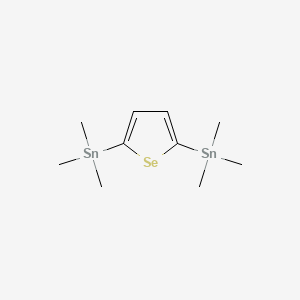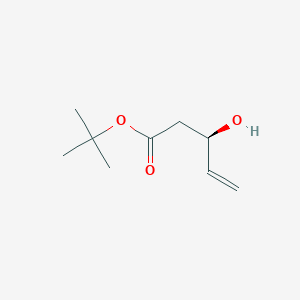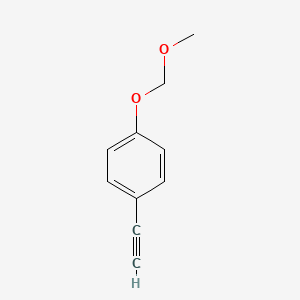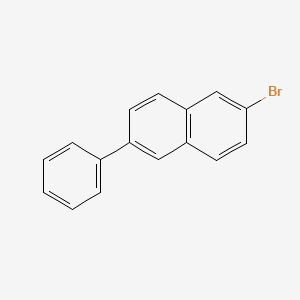
2-Bromo-6-phenylnaphthalene
Vue d'ensemble
Description
2-Bromo-6-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a phenyl group is substituted at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-6-phenylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 6-phenylnaphthalene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the second position.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromonaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) or toluene. This reaction is carried out under reflux conditions for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction conditions, ensuring high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl and naphthalene rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate (K₂CO₃), and solvents like THF or toluene are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while nucleophilic substitution might yield a variety of substituted naphthalenes.
Applications De Recherche Scientifique
2-Bromo-6-phenylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and pathways in biological systems.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-phenylnaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties are exploited to develop semiconducting materials. In pharmaceuticals, it may interact with biological targets through binding to specific receptors or enzymes, influencing molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylnaphthalene: Similar structure but with a methyl group instead of a phenyl group.
2-Bromo-6-chloronaphthalene: Similar structure but with a chlorine atom instead of a phenyl group.
2-Phenyl-6-bromonaphthalene: Similar structure but with the positions of the bromine and phenyl groups swapped.
Uniqueness
2-Bromo-6-phenylnaphthalene is unique due to the presence of both a bromine atom and a phenyl group on the naphthalene ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications, offering versatility and reactivity that may not be present in similar compounds .
Propriétés
IUPAC Name |
2-bromo-6-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLWLDADARVEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)
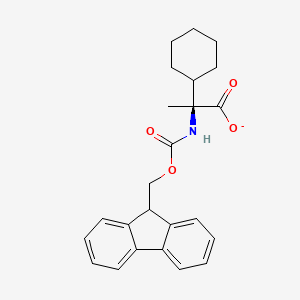

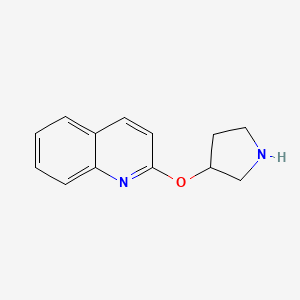
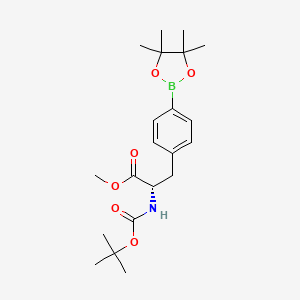
![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

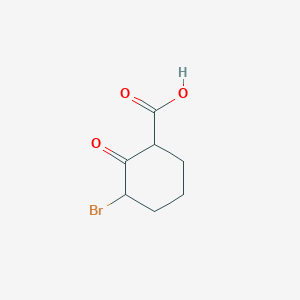
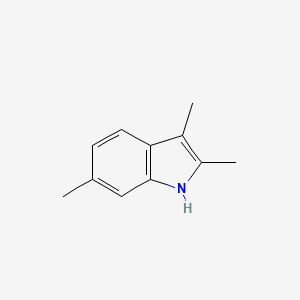
![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)
